molecular formula C16H20N2O2 B2980365 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide CAS No. 2305306-08-3

3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide

Cat. No.: B2980365
CAS No.: 2305306-08-3
M. Wt: 272.348
InChI Key: ZEQWZIHPGROXJF-UHFFFAOYSA-N
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Description

3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.348. This compound is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with a prop-2-enoylamino group.

Preparation Methods

The synthesis of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide typically involves the reaction of cyclohexylamine with acryloyl chloride to form the intermediate 1-(prop-2-enoylamino)cyclohexane. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles such as hydroxide ions or amines replace the amide group, forming new compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoylamino group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be compared with other similar compounds, such as:

    3-[1-(Prop-2-enoylamino)cyclohexyl]benzoic acid: This compound has a carboxylic acid group instead of the amide group, leading to different chemical properties and reactivity.

    3-[1-(Prop-2-enoylamino)cyclohexyl]phenylamine: This compound has an amine group instead of the amide group, which affects its biological activity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[1-(prop-2-enoylamino)cyclohexyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-14(19)18-16(9-4-3-5-10-16)13-8-6-7-12(11-13)15(17)20/h2,6-8,11H,1,3-5,9-10H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQWZIHPGROXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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